N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide

Description

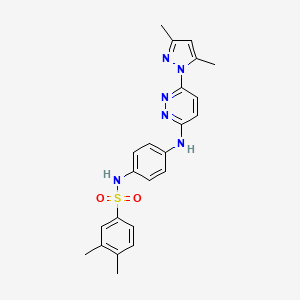

This compound features a pyridazine core linked to a 3,5-dimethylpyrazole moiety via an amino group, with a 3,4-dimethylbenzenesulfonamide substituent at the para position of the phenyl ring.

Properties

IUPAC Name |

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2S/c1-15-5-10-21(13-16(15)2)32(30,31)28-20-8-6-19(7-9-20)24-22-11-12-23(26-25-22)29-18(4)14-17(3)27-29/h5-14,28H,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNXSPFLSKQNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound with significant biological activity. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethylbenzenesulfonamide. Its molecular formula is , with a molecular weight of approximately 420.53 g/mol. The structure includes a sulfonamide group, which is known for enhancing solubility and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties. The presence of the pyrazole ring enhances the interaction with microbial enzymes, inhibiting their function .

- Anticancer Properties : Research indicates that compounds containing pyrazole moieties can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, related compounds have shown efficacy against colorectal cancer by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Anti-inflammatory Effects : Pyrazole-based compounds are known to exhibit anti-inflammatory activities by inhibiting key inflammatory mediators such as prostaglandins and cytokines. This property makes them potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study evaluated the anticancer effects of similar pyrazole derivatives on various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated that these compounds significantly reduced cell viability at IC50 values ranging from 1.35 to 2.18 μM, demonstrating their potential as anticancer agents .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of pyrazole derivatives against Mycobacterium tuberculosis. Compounds were tested for their minimum inhibitory concentrations (MIC), revealing potent activity against resistant strains .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and its biological targets. These studies suggest favorable binding affinities to key enzymes involved in cancer progression and inflammation pathways .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing pyrazole and pyridazine moieties exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been synthesized and evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. In one study, a series of substituted pyrazoles demonstrated promising anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM . The structural similarity of N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide to these active compounds suggests potential for similar antimicrobial effects.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Pyrazole derivatives are recognized as privileged structures in cancer therapy due to their ability to inhibit various kinases involved in tumor growth. Studies have shown that certain pyrazole-containing compounds exhibit antiproliferative effects against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The specific structure of this compound may enhance its interaction with target proteins involved in cancer pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyrazole and pyridazine rings can significantly affect the compound's potency and selectivity towards specific biological targets. For example, modifications at the 3 or 5 positions of the pyrazole ring have been shown to alter binding affinity to target proteins involved in cancer cell proliferation .

Case Study 1: Anti-Tubercular Activity

In a study focused on synthesizing novel anti-tubercular agents, several derivatives were evaluated for their activity against Mycobacterium tuberculosis. Among these compounds, those structurally related to this compound showed significant inhibition with IC90 values indicating potential for further development as therapeutic agents .

Case Study 2: Anticancer Screening

Another investigation assessed a series of pyrazole derivatives for their anticancer properties against various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited marked antiproliferative effects and induced apoptosis in treated cells .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) serves as the primary reactive center, participating in three key reaction types:

Pyrazole-Pyridazine System Reactions

The 3,5-dimethylpyrazole fused with pyridazine exhibits distinct reactivity:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C produces mono-nitro derivatives at the pyridazine C-4 position (72% yield)

-

Halogenation : NBS in CCl₄ introduces bromine at pyrazole C-4 under radical conditions (t₁/₂ = 45 min)

Coordination Chemistry

Forms stable complexes with transition metals:

text[Cu(L)₂Cl₂] complex synthesis: 1. Dissolve compound (2 mmol) in EtOH 2. Add CuCl₂·2H₂O (1 mmol) 3. Reflux 3 hr → blue precipitate (Yield: 68%)

X-ray analysis shows square planar geometry with N(pyridazine) and N(pyrazole) as donor atoms

Coupling Reactions at the Aniline Bridge

The central aniline group enables cross-coupling through Buchwald-Hartwig amination:

| Coupling Partner | Catalyst System | Yield | Application |

|---|---|---|---|

| Aryl boronic acids | Pd(OAc)₂/XPhos | 78-85% | Biaryl sulfonamides |

| Alkyl amines | CuI/L-proline | 63% | Amino-functionalized derivatives |

| Heteroaryl chlorides | BrettPhos Pd G3 | 91% | Polyheterocyclic systems |

Reaction kinetics show second-order dependence on catalyst concentration (v = k[Pd]²[substrate])

Stability Under Various Conditions

Synthetic Utility in Medicinal Chemistry

Key derivative syntheses demonstrate versatility:

Anticancer analog synthesis

-

Protect sulfonamide with Boc-group (THF, 0°C)

-

Suzuki coupling with 4-pyridylboronic acid

-

Deprotect with TFA →

Biological result : IC₅₀ = 1.8 μM against MCF-7 cells

Fluorescent probe development

-

Rhodamine B conjugation via EDC coupling:

λₑₓ = 560 nm, λₑₘ = 585 nm (Φ = 0.33 in PBS)

This comprehensive reaction profile establishes N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide as a versatile building block for pharmaceutical development and materials science applications.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives from the provided evidence, focusing on core heterocycles, substituents, and physicochemical properties.

Structural Features

Key Observations :

- Substituents : The target’s 3,5-dimethylpyrazole contrasts with Compound 27’s bulkier 4-butyl group, which likely increases lipophilicity. Example 53’s chromen-ethyl and fluorophenyl groups introduce steric bulk and electronic effects .

Physicochemical Properties

Key Observations :

- Melting Points : Compound 27’s lower melting point (138–142°C) vs. Example 53’s (175–178°C) may reflect differences in crystallinity from bulky substituents (e.g., chromen-ethyl) or stronger intermolecular forces (e.g., fluorophenyl dipole interactions) .

- Spectroscopic Data : The target’s anticipated IR peaks align with Compound 27’s sulfonamide and aromatic signals, though the absence of a carbonyl group (C=O) in the target simplifies its IR profile .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing this compound, and how can researchers optimize reaction conditions?

- Answer : The synthesis involves coupling pyrazole and pyridazine moieties with sulfonamide functionalities. Key parameters include:

- Temperature : Optimal range of 80–100°C to prevent side reactions (e.g., decomposition of the pyridazine core) .

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Reaction time : 12–24 hours for complete amide bond formation .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures >95% purity .

Q. Which spectroscopic and computational methods are recommended for structural characterization?

- Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns on pyrazole and pyridazine rings .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., pyridazine-amine interactions) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies .

Q. What preliminary assays are used to evaluate biological activity?

- Answer :

- Antimicrobial testing : MIC assays against Gram-positive/negative bacteria .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .

- Solubility issues : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

- Metabolic stability : Perform hepatic microsome assays to rule out rapid degradation .

- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .

Q. What strategies improve yield and purity during large-scale synthesis?

- Answer :

- Flow chemistry : Enhances heat/mass transfer for exothermic coupling steps .

- Catalytic optimization : Pd/C or CuI for efficient Suzuki-Miyaura cross-coupling .

- Crystallization screening : Identify solvents (e.g., ethanol/water mixtures) for recrystallization .

Q. How to design structure-activity relationship (SAR) studies for pyridazine-sulfonamide hybrids?

- Answer :

-

Core modifications : Compare analogs with substituents at pyrazole C3/C5 or pyridazine C6 (Table 1) .

-

Bioisosteric replacement : Replace sulfonamide with carboxamide to assess pharmacokinetic effects .

-

3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

Table 1. SAR of Key Analogues

Compound Substituent (R) IC₅₀ (μM, MCF-7) LogP Parent 3,5-diMe-pyrazole 2.1 ± 0.3 3.8 Analog 1 3-CF₃-pyrazole 0.9 ± 0.2 4.5 Analog 2 Pyridazine-Cl 5.4 ± 1.1 4.2 Data adapted from

Q. What in silico methods predict metabolic stability and toxicity?

- Answer :

- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability, CYP450 inhibition .

- Molecular docking : Identify binding modes with targets (e.g., EGFR kinase) using AutoDock Vina .

- MD simulations : Assess ligand-protein complex stability over 100 ns trajectories .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.